[9-[3-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate
Overview
Description
Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) is a high-purity chemical compound widely used as a molecular probe and for fluorescent labeling . Its unique structure allows it to be highly effective in various scientific applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) is proteins in proteomics research . It is used as a fluorescent labeling rhodamine, which binds to these proteins and allows for their detection and analysis .
Mode of Action
Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) interacts with its protein targets through fluorescent labeling . When exposed to a specific wavelength of light, the compound fluoresces, emitting light at a different wavelength . This change in light emission can be detected and used to identify the presence and location of the target proteins .
Biochemical Pathways
The exact biochemical pathways affected by Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) can vary depending on the specific proteins being targetedInstead, it allows researchers to track these proteins and study their roles in various biochemical pathways .
Result of Action
The primary result of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)'s action is the fluorescent labeling of target proteins. This allows for the visualization and tracking of these proteins, facilitating their study and increasing our understanding of their roles and functions .
Action Environment
The action of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) can be influenced by various environmental factors. For example, it is sensitive to light and moisture, and should be protected from these elements to maintain its efficacy . Additionally, its fluorescence properties can be affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) plays a crucial role in biochemical reactions due to its high fluorescence quantum yield and photostability . It interacts with various biomolecules, including enzymes and proteins, through non-covalent interactions. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and electrostatic interactions with amino acid residues in proteins. The compound’s fluorescence properties make it an excellent tool for studying enzyme kinetics and protein-protein interactions .
Cellular Effects
Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) influences various cellular processes by integrating into cell membranes and interacting with intracellular components . It affects cell signaling pathways by altering the fluorescence signals, which can be used to monitor changes in intracellular calcium levels and other signaling molecules. Additionally, the compound can impact gene expression by binding to nucleic acids and influencing transcriptional activity . Its effects on cellular metabolism include altering the mitochondrial membrane potential, which can be used to study mitochondrial function and health .
Molecular Mechanism
The molecular mechanism of Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) involves its ability to bind to specific biomolecules, such as proteins and nucleic acids . The compound’s fluorescence properties allow it to act as a molecular probe, providing insights into the structural and functional dynamics of biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) can change over time due to its stability and degradation properties . The compound is stable for at least two years when stored at -20°C, but its fluorescence intensity may decrease over time due to photobleaching . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) vary with different dosages in animal models . At low doses, the compound can be used for imaging and tracking cellular processes without causing significant toxicity . At high doses, it may induce toxic effects, including oxidative stress and cell death . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable response . Understanding these dosage effects is crucial for optimizing experimental conditions and ensuring the safety of animal subjects.
Metabolic Pathways
Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) is involved in various metabolic pathways, primarily related to its role as a fluorescent probe . It interacts with enzymes and cofactors involved in cellular metabolism, influencing metabolic flux and metabolite levels . The compound’s fluorescence properties allow researchers to monitor changes in metabolic activity in real-time, providing valuable insights into cellular physiology and disease mechanisms .
Transport and Distribution
The transport and distribution of Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes and accumulate in specific cellular compartments . Its distribution is also affected by factors such as pH and ionic strength, which can influence its binding affinity and localization . Understanding these transport and distribution mechanisms is essential for interpreting experimental results and optimizing the use of the compound in research.
Subcellular Localization
Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be targeted to specific organelles, such as mitochondria and lysosomes, through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effectiveness as a molecular probe
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) typically involves the reaction of Rhodamine 6G with aminoethylamine under controlled conditions. The reaction is followed by the addition of trifluoroacetic acid to form the bis(trifluoroacetate) salt . The process requires precise temperature control and the use of solvents like chloroform to ensure the purity and stability of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also be reduced to yield other useful intermediates.
Substitution: The aminoethylamine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorescent derivatives, while substitution reactions can produce a variety of labeled compounds .
Scientific Research Applications
Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.
Biology: Employed in cell imaging and tracking due to its ability to label biological molecules.
Medicine: Utilized in diagnostic assays and as a marker in medical imaging techniques.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another fluorescent dye with similar applications but different structural properties.
Fluorescein: A widely used fluorescent compound with distinct excitation and emission wavelengths.
Rhodamine 123: Known for its use in mitochondrial staining and other biological applications.
Uniqueness
Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate) stands out due to its high purity and specific fluorescent properties, making it highly effective for precise scientific applications. Its ability to form stable derivatives and participate in various chemical reactions further enhances its versatility .
Properties
IUPAC Name |
[9-[3-[2-(2-azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O2.2C2HF3O2/c1-5-33-25-17-27-23(14-19(25)3)29(24-15-20(4)26(34-6-2)18-28(24)37-27)21-8-7-9-22(16-21)30(36)35-13-12-32-11-10-31;2*3-2(4,5)1(6)7/h7-9,14-18,32-33H,5-6,10-13,31H2,1-4H3,(H,35,36);2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLQCCQYBRDMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]C1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC(=CC=C4)C(=O)NCCNCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39F6N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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